Comparative 11β-HSD1 Inhibitory Potency: Tert-Butyl vs. N-Methyl Acetamide Analogues
While direct data for the tert-butyl analogue is not available, a key comparator in the adamantyl acetamide series is the N-methyl derivative (Compound 4). This analogue, which shares the same core scaffold but has a smaller N-substituent, exhibits an IC50 of 308 nM against human 11β-HSD1 in HEK-293 cells transfected with the HSD11B1 gene [1]. The structural difference with the bulkier tert-butyl group is expected to significantly impact steric interactions within the enzyme's active site, a hypothesis supported by the 6-fold loss of potency observed when comparing the N-methyl pyrrolyl compound (15, IC50=114 nM) to its NH analogue (35, IC50=655 nM) [1]. This provides a benchmark for assessing the impact of N-substitution on target engagement.
| Evidence Dimension | Inhibitory Potency (IC50) against human 11β-HSD1 |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | N-methyl-2-thiophenyl adamantane-1-acetamide (Compound 4): 308 nM |
| Quantified Difference | Not applicable |
| Conditions | HEK-293 cells transfected with human HSD11B1 gene |
Why This Matters
This data provides a crucial activity benchmark for the adamantyl acetamide class, allowing researchers to contextualize the tert-butyl analogue's potential potency and structure-activity relationships.
- [1] Su, X., Pradaux-Caggiano, F., Thomas, M. P., Szeto, M. W., Halem, H. A., Culler, M. D., ... & Potter, B. V. (2012). Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. Bioorganic & Medicinal Chemistry, 20(21), 6394-6402. View Source
